![molecular formula C17H10BrN3O3 B8228668 2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione](/img/structure/B8228668.png)
2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a bromine atom, a phthalazinyl moiety, and an isoindoline-1,3-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione typically involves the condensation of o-phthalic acids or anhydrides with amines. One common method uses isopropanol (IPA) and water as solvents under reflux conditions, with a catalyst such as SiO2-tpy-Nb to achieve moderate to excellent yields (41-93%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Phthalazinone Derivatives: These compounds have a phthalazinone moiety and are known for their pharmacological properties.
Uniqueness
2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione is unique due to the combination of its bromine atom, phthalazinyl moiety, and isoindoline-1,3-dione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-[(7-bromo-4-oxo-3H-phthalazin-1-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O3/c18-9-5-6-10-13(7-9)14(19-20-15(10)22)8-21-16(23)11-3-1-2-4-12(11)17(21)24/h1-7H,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKAWDVPQSTPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNC(=O)C4=C3C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
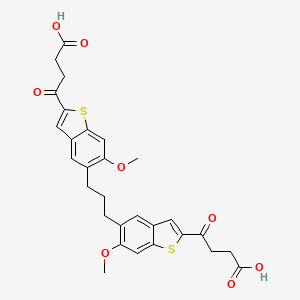
![2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B8228598.png)
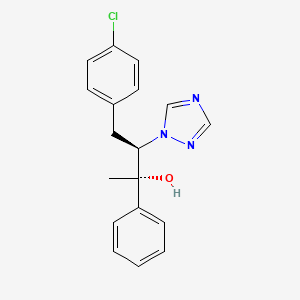
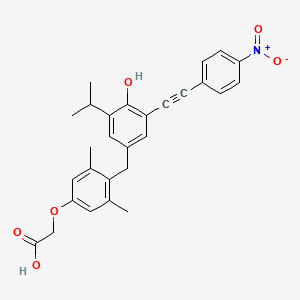
![N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide](/img/structure/B8228611.png)
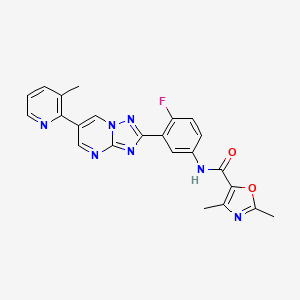
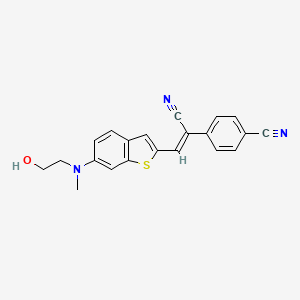
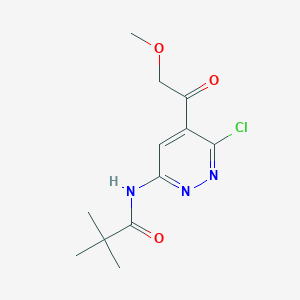
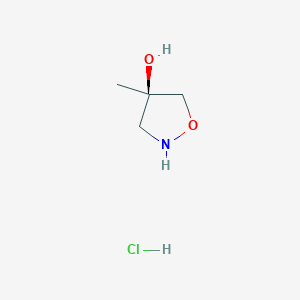
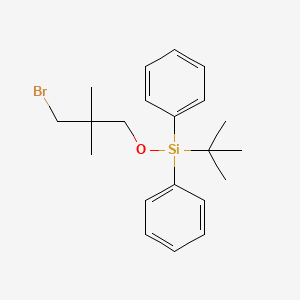
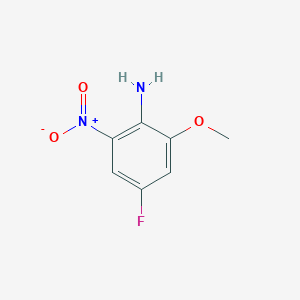
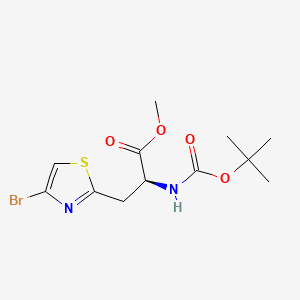
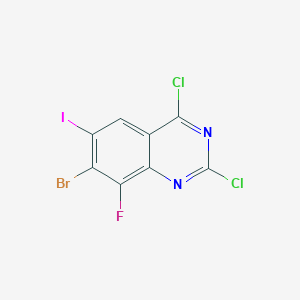
![Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8228696.png)
